2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-

Description

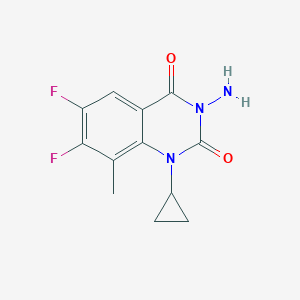

The compound 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-2,4(1H,3H)-quinazolinedione features a quinazoline backbone substituted with amino, cyclopropyl, difluoro, and methyl groups. These substituents influence its electronic, steric, and pharmacokinetic properties. The cyclopropyl group enhances metabolic stability, while fluorine atoms improve bioavailability and membrane permeability . The amino group at position 3 contributes to hydrogen-bonding interactions, a critical factor in target binding .

Properties

IUPAC Name |

3-amino-1-cyclopropyl-6,7-difluoro-8-methylquinazoline-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11F2N3O2/c1-5-9(14)8(13)4-7-10(5)16(6-2-3-6)12(19)17(15)11(7)18/h4,6H,2-3,15H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LFIVFMAMROTIED-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C2C(=CC(=C1F)F)C(=O)N(C(=O)N2C3CC3)N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11F2N3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40457337 | |

| Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

351368-44-0 | |

| Record name | 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-1H-quinazoline-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40457337 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

2,4(1H,3H)-Quinazolinedione, 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl- (CAS No. 351368-44-0) is a complex heterocyclic compound belonging to the quinazoline family. Its molecular formula is C12H11F2N3O2, with a molecular weight of 267.23 g/mol. This compound exhibits significant biological activities, particularly as an antibacterial agent and potential anticancer drug. The unique structural features and substituents contribute to its pharmacological potential.

Antimicrobial Properties

Research indicates that quinazolinediones, including 2,4(1H,3H)-quinazolinedione derivatives, possess notable antimicrobial properties. They primarily act as inhibitors of bacterial DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and transcription in bacteria. The mechanism involves the formation of stable complexes with these enzymes, which disrupts bacterial cell division and growth.

A study evaluated various quinazoline derivatives for their antimicrobial efficacy against both Gram-positive and Gram-negative bacterial strains using the Agar well diffusion method. The findings showed that several derivatives exhibited moderate to significant antibacterial activity:

| Compound | Inhibition Zone (mm) | Minimum Inhibitory Concentration (MIC) (mg/mL) | Activity |

|---|---|---|---|

| Compound 13 | 9 (Staphylococcus aureus) | 65 | Moderate |

| Compound 15 | 10-12 (various strains) | 75-80 | Moderate |

| Compound III | - | - | Notable activity against Candida albicans |

Among these compounds, Compound 13 demonstrated a broad bioactive spectrum against various strains, showing effectiveness comparable to standard antibiotics like ampicillin and vancomycin .

Anticancer Activity

The potential anticancer activity of quinazoline derivatives has also been explored. Some studies suggest that certain modifications to the quinazoline structure can enhance anticancer effects by targeting specific cellular pathways involved in tumor growth and proliferation. Although specific data on 2,4(1H,3H)-quinazolinedione's anticancer activity is limited, its structural similarities to other active compounds indicate a promising avenue for further research.

The interaction of 2,4(1H,3H)-quinazolinediones with type-II topoisomerases has been characterized through crystallographic studies. These studies reveal key interactions such as hydrogen bonding between the compound and amino acid residues in the enzyme's active site. This binding stabilizes the drug-enzyme-DNA complex during replication processes .

Study on Structural Activity Relationship (SAR)

A significant study focused on the SAR of quinazoline derivatives highlighted how different substitutions at the 1- and 3-positions of the quinazoline ring could influence biological activity. The incorporation of various heterocycles such as triazoles or oxadiazoles at these positions was found to enhance antibacterial properties significantly. For instance:

- Compound with triazole moieties : Showed enhanced activity against Escherichia coli.

- Compounds with oxadiazole moieties : Exhibited moderate activity against Staphylococcus aureus.

These findings underscore the importance of structural modifications in developing more effective antimicrobial agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

2,4(1H,3H)-Quinazolinedione (Unsubstituted Backbone)

- Structure : Basic quinazolinedione without substituents.

- Activity: Limited biological activity due to lack of functional groups; primarily serves as a synthetic precursor .

- Synthesis : Prepared via cyclization of anthranilic acid derivatives or chlorination reactions (e.g., using trichloroisocyanuric acid and triphenylphosphine) .

3-Azidoquinoline-2,4(1H,3H)-dione

- Structure : Features an azido group at position 3.

- Reactivity : Undergoes copper-catalyzed [3 + 2] cycloaddition with terminal alkynes to form triazole derivatives, enabling modular drug design .

- Yield : Moderate to excellent (50–90%) depending on acetylene substrate .

KF24345 (Adenosine Uptake Inhibitor)

- Structure: Contains morpholinoquinazoline and piperidinyl substituents.

- Activity: Potent inhibitor of equilibrative nucleoside transporters (ENTs) with IC₅₀ values in the nanomolar range .

- Key Difference : Bulky substituents in KF24345 limit its use in central nervous system (CNS) targeting compared to the smaller cyclopropyl group in the target compound .

Halogenated Derivatives

2,4-Dichloroquinazoline

- Synthesis : Chlorination of 2,4(1H,3H)-quinazolinedione using trichloroisocyanuric acid yields 2,4-dichloroquinazoline at 11% efficiency .

- Reactivity: Dichlorination is less efficient than mono-chlorination due to steric hindrance and electronic deactivation .

- Applications : Intermediate for nucleophilic substitution reactions.

6,7-Difluoro Substitution

- Effect: Fluorine atoms at positions 6 and 7 enhance lipophilicity and metabolic stability. Similar difluoro patterns are observed in fluoroquinolone antibiotics (e.g., ciprofloxacin) .

Functional Group Comparisons

Structure-Activity Relationship (SAR)

Preparation Methods

Solid-State Polycondensation of Bisurethanes and Bis-α-Amino Esters

A foundational approach involves the reaction of aromatic bisurethanes with bis-α-amino esters under thermal conditions. For example, p-phenoxycarbonylaminobenzoyl chloride reacts with aromatic diamines in pyridine to form polyamides containing quinazolinedione rings. The mechanism proceeds via:

- Urethane dissociation : Bisurethanes thermally dissociate into isocyanates and phenolic byproducts.

- Urea intermediate formation : Isocyanates react with α-amino esters to generate urea linkages.

- Cyclization : Intramolecular ring closure yields the quinazolinedione core.

Key conditions :

- Solvent : Pyridine (reflux, 5 hours).

- Temperature : 120–150°C for solid-state reactions.

- Yield : 69% for model compound 3-phenyl-2,4-quinazolinedione.

Infrared spectroscopy confirms cyclization through the disappearance of urethane C=O stretches (1,730 cm$$^{-1}$$) and emergence of quinazolinedione C=O vibrations (1,680 cm$$^{-1}$$). Thermal gravimetric analysis (TGA) shows stability up to 300°C, underscoring the polymer’s robustness.

One-Pot Synthesis via Urea Intermediate

An eco-efficient one-pot strategy optimizes yield and minimizes purification steps:

- Urea formation : 4-Fluoro-2-aminobenzoic acid reacts with potassium cyanate (KOCN) in acetonitrile with acetic acid (2 eq) at 25°C for 6 hours, yielding 94% 4-fluoro-2-ureidobenzoic acid.

- Cyclization : NaOH (4 eq) induces ring closure, followed by HCl acidification to isolate 7-fluoroquinazoline-2,4(1H,3H)-dione in 91% yield.

Optimized parameters :

| Parameter | Value |

|---|---|

| Solvent | Acetonitrile |

| Temperature | 25°C (urea), 50°C (cyclization) |

| Reaction Time | 6 hours (urea), 2 hours (cyclization) |

| Base | NaOH (4 eq) |

This method’s scalability is enhanced by avoiding intermediate isolation, though regioselectivity challenges persist for C6/C7 difluoro substitution.

Patent Route for PARP-1/2 Inhibitor Analogues

A patented route synthesizes the target compound as a PARP-1/2 inhibitor:

- Starting material : Substituted anthranilic acid derivatives (e.g., 6,7-difluoro-8-methylanthranilic acid).

- Urea formation : Reaction with cyclopropane amine and triphosgene in dichloromethane.

- Cyclization : Employing polyphosphoric acid (PPA) at 100°C for 3 hours.

- Purification : Column chromatography (silica gel, ethyl acetate/hexane).

Characterization data :

- $$^1$$H NMR (400 MHz, DMSO-d6): δ 1.15–1.25 (m, 4H, cyclopropyl), 2.45 (s, 3H, CH3), 6.85 (s, 1H, NH2), 7.25–7.40 (m, 2H, aromatic).

- MS (ESI) : m/z 252.07 [M+H]$$^+$$.

This route achieves >85% purity, though scalability is limited by the use of hazardous PPA.

Comparative Analysis of Synthetic Routes

The table below evaluates key methodologies:

Mechanistic Insights and Challenges

- Regioselectivity : Difluoro and methyl groups at C6–C8 require careful positioning. Directed ortho-metalation or halogen dance reactions may improve control.

- Amino Group Incorporation : 3-Amino functionality is introduced via urea intermediates or post-cyclization amination, though the latter risks ring-opening.

- Cyclopropane Integration : Cyclopropylamine reacts regioselectively at N1, but steric hindrance from C8-methyl may necessitate bulky base catalysts.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-amino-1-cyclopropyl-6,7-difluoro-8-methyl-2,4(1H,3H)-quinazolinedione, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via cyclization of intermediate 2-aminobenzamides using triphosgene as a condensing reagent, a method adapted from similar quinazolinedione derivatives . Key factors include temperature control (reflux conditions), solvent choice (e.g., toluene or xylene), and stoichiometric ratios of reagents. For example, chlorination of quinazolinediones using trichloroisocyanuric acid (TCCA) and triphenylphosphine in xylene yielded dichlorinated derivatives, but yields were highly dependent on reaction time and substrate reactivity (e.g., 11% yield for 2,4-dichloroquinazoline) .

Q. How can the structural identity of this compound be confirmed post-synthesis?

- Methodological Answer : Use a combination of 1H/13C NMR to verify cyclopropyl, amino, and fluoro substituents. For instance, cyclopropyl protons typically appear as multiplet signals in the δ 1.0–2.0 ppm range, while fluorine substituents cause splitting patterns in aromatic regions . High-resolution mass spectrometry (HRMS) is critical for confirming molecular formula accuracy, especially given the compound’s fluorine content, which complicates isotopic patterns. X-ray crystallography may further resolve ambiguities in stereochemistry or substituent positioning .

Q. What preliminary biological assays are suitable for evaluating its pharmacological potential?

- Methodological Answer : Screen for anti-angiogenesis activity using endothelial cell tube formation assays, as structurally related 3-N-sugar-substituted quinazolinediones demonstrated inhibition of vascular growth in vitro . For antiviral potential, test against influenza or coxsackievirus in cell cultures, referencing studies where 4(3H)-quinazolinone derivatives inhibited viral replication at concentrations as low as 0.1% .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky substituents (e.g., cyclopropyl groups)?

- Methodological Answer : Steric hindrance from cyclopropyl or methyl groups may reduce reactivity. Strategies include:

- Microwave-assisted synthesis to enhance reaction kinetics.

- Catalytic systems : Use palladium or copper catalysts for cross-coupling reactions involving fluorine or amino groups .

- Solvent optimization : Polar aprotic solvents (e.g., DMF) improve solubility of hydrophobic intermediates. Evidence from dichlorination studies shows xylene as suboptimal for bulky substrates, suggesting alternative solvents .

Q. What structure-activity relationships (SAR) govern the biological activity of this compound?

- Methodological Answer : Key SAR insights from related compounds:

- Fluorine substitution : 6,7-Difluoro groups enhance metabolic stability and membrane permeability, critical for antiviral or anticancer activity .

- Amino group positioning : The 3-amino group in quinazolinediones is essential for hydrogen bonding with biological targets (e.g., equilibrative nucleoside transporters) .

- Cyclopropyl moiety : Improves pharmacokinetic properties by reducing cytochrome P450-mediated metabolism .

Q. How can contradictory data in biological assays (e.g., varying IC50 values across studies) be resolved?

- Methodological Answer :

- Standardize assay protocols : Variations in cell lines (e.g., HUVEC vs. HeLa) or viral strains (e.g., H1N1 vs. coxsackievirus B3) may explain discrepancies .

- Control for fluorine-mediated interactions : Fluorine’s electronegativity can alter binding affinity in vitro vs. in vivo; use isothermal titration calorimetry (ITC) to quantify target binding .

- Replicate under GLP conditions : Ensure compound purity >98% (HPLC) to exclude impurities as confounding factors .

Q. What mechanistic studies are recommended to elucidate its mode of action in antiviral contexts?

- Methodological Answer :

- RNA/protein synthesis inhibition assays : Use radiolabeled nucleosides (e.g., 3H-uridine) to test if the compound blocks viral RNA replication .

- Molecular docking : Model interactions with viral proteins (e.g., influenza neuraminidase) using software like AutoDock Vina, focusing on fluorine and amino group binding pockets .

- CRISPR-Cas9 screens : Identify host genes essential for the compound’s activity, revealing potential indirect mechanisms .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.